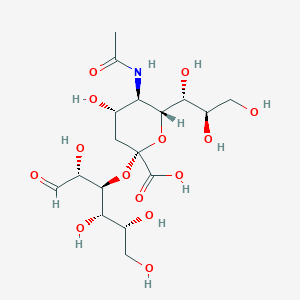

3-O-(N-Acetylneuraminyl)galactose

Description

Nomenclature and Context within Sialylated Carbohydrate Structures

3-O-(N-Acetylneuraminyl)galactose is a disaccharide, a sugar molecule composed of two monosaccharide units. Its name precisely describes its structure: an N-acetylneuraminic acid (a common type of sialic acid) molecule is linked to a galactose molecule at the 3rd position of the galactose ring through an O-glycosidic bond. researchgate.net

In glycobiology, this compound is often referred to by several synonyms, which can vary depending on the context and the specific isomer being discussed. Some common names include:

3'-Sialylgalactose nih.gov

N-Acetylneuraminyl-(α2-3)-galactose

Sia(α2-3)Gal

The "(α2-3)" designation specifies the stereochemistry of the linkage between the two sugar units, indicating that the N-acetylneuraminic acid is in the alpha anomeric configuration and is attached to the third carbon of the galactose molecule. This level of detail is crucial as the isomeric form of the linkage (e.g., α2-3 versus α2-6) dramatically influences the biological activity of the glycan. nih.gov

This disaccharide is a fundamental building block of more complex glycans, which are carbohydrate chains attached to proteins (forming glycoproteins) or lipids (forming glycolipids). nih.gov These larger molecules are integral components of the cell surface, forming a dense and complex layer known as the glycocalyx. The this compound moiety is typically found at the non-reducing end, or the terminus, of these glycan chains, positioning it to interact with the extracellular environment. quiz-maker.com

Fundamental Biological Significance of Glycans Terminating in this compound Moieties

The terminal position of this compound on cell surface glycans makes it a critical player in a multitude of biological processes. Its exposed location allows it to serve as a recognition site for a variety of proteins and other molecules, thereby mediating cell-cell and cell-pathogen interactions.

One of the most well-documented roles of this motif is in the context of the immune system. For instance, specific sialylated structures are involved in regulating immune responses and leukocyte trafficking. nih.gov Furthermore, alterations in the expression of α2,3-linked sialic acids have been identified as potential indicators of certain immune-related diseases, such as Behçet's disease. nih.gov Research has shown that in patients with this condition, there are statistically significant differences in the levels of complex glycans containing sialic acid compared to healthy individuals. nih.gov

Beyond the immune system, this sialylated galactose unit is implicated in cell signaling and communication. For example, it can modulate the function of receptors on the cell surface. A notable example is its role in angiogenesis, the formation of new blood vessels. Studies have demonstrated that 3'-sialyllactose (B164678) can inhibit angiogenesis by binding to the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and preventing its activation by VEGF. nih.gov This inhibitory effect has been observed to suppress the growth of certain tumors in animal models, highlighting its potential as a therapeutic target. nih.gov

The presence of α2,3-sialylated glycans is also crucial for the successful interaction of pathogens with host cells. Many viruses, including influenza, have proteins on their surface that specifically recognize and bind to sialic acid-containing glycans on the host cell surface, which is a critical first step in the infection process. nih.gov

Overview of Current Research Trajectories in this compound Studies

Current research on this compound is multifaceted, with investigations spanning basic biochemistry to clinical applications. A significant area of focus is the development of analytical methods to accurately identify and quantify α2,3-sialylated glycan isomers. acs.org The subtle structural differences between α2,3- and α2,6-linked sialic acids necessitate sophisticated techniques, as their distinct biological roles make their differentiation critical for understanding disease processes. acs.org

Researchers are also actively exploring the therapeutic potential of targeting or utilizing this specific glycan structure. The anti-angiogenic properties of 3'-sialyllactose, for instance, have spurred interest in its development as a potential anti-cancer agent. nih.gov Conversely, the role of this motif in pathogen binding is driving the development of inhibitors that block this interaction, offering a novel antiviral strategy.

Furthermore, the study of the enzymes responsible for synthesizing and modifying these structures, known as sialyltransferases, is a key research area. nih.gov Understanding the regulation and specificity of these enzymes can provide insights into how the expression of this compound is controlled in health and disease. By manipulating the activity of these enzymes, it may be possible to alter the glycosylation patterns on cells for therapeutic benefit.

The table below summarizes the key enzymes involved in the metabolism of galactose, a precursor for the synthesis of this compound.

| Enzyme | Function |

| Galactokinase | Catalyzes the phosphorylation of galactose to galactose-1-phosphate. |

| Galactose-1-phosphate uridyltransferase | Converts galactose-1-phosphate to UDP-galactose. |

| UDP-galactose 4-epimerase | Interconverts UDP-galactose and UDP-glucose. |

| Sialyltransferases | A family of enzymes that transfer sialic acid from a donor substrate to an acceptor molecule, such as galactose. |

Structure

3D Structure

Properties

CAS No. |

83563-61-5 |

|---|---|

Molecular Formula |

C17H29NO14 |

Molecular Weight |

471.4 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C17H29NO14/c1-6(22)18-11-7(23)2-17(16(29)30,32-15(11)13(28)9(25)4-20)31-14(10(26)5-21)12(27)8(24)3-19/h5,7-15,19-20,23-28H,2-4H2,1H3,(H,18,22)(H,29,30)/t7-,8+,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 |

InChI Key |

RYXGNICFFBWCJA-LRRROBGASA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(C(C=O)O)C(C(CO)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Characterization of 3 O N Acetylneuraminyl Galactose

Glycosidic Linkage Configuration and Stereochemistry of the α-2,3-Sialyl-Galactose Moiety

The defining feature of 3-O-(N-Acetylneuraminyl)galactose is the specific connection between N-acetylneuraminic acid (Neu5Ac) and galactose (Gal). This connection is an α-2,3-glycosidic linkage, meaning the anomeric carbon of Neu5Ac is linked to the hydroxyl group at the third carbon position of the galactose residue in an alpha configuration. nih.gov Sialic acids, including Neu5Ac, are commonly found at the terminal positions of glycan chains, and the α2,3-linkage is one of the most prevalent ways they are attached to galactose. nih.gov

Topological Features and Conformations within Glycoconjugate Structures

The α-2,3-sialyl-galactose moiety is not a rigid structure; it possesses a degree of conformational flexibility that is critical for its interactions with other molecules. The conformation of this disaccharide unit is influenced by several factors, including the rotation around the glycosidic bonds (phi and psi angles) and the orientation of the exocyclic C6 hydroxymethyl group of the galactose residue. nih.govias.ac.in

Advanced Spectroscopic and Chromatographic Techniques for Structural Analysis

The detailed structural characterization of this compound and its containing glycans relies on a suite of sophisticated analytical methods. These techniques provide information on molecular weight, fragmentation patterns, linkage analysis, and isomeric separation.

Mass Spectrometry Approaches (e.g., MALDI-TOF MS, ESI-MS, LC-MS/MS, GC-MS)

Mass spectrometry (MS) is a cornerstone for glycan analysis due to its high sensitivity and ability to provide detailed structural information.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a high-throughput technique used for the analysis of glycans. nih.govmdpi.com However, the analysis of native sialylated glycans can be challenging due to the lability of the sialic acid moiety, which can be lost during ionization. nih.gov Derivatization techniques, such as permethylation or amidation with fluorescent tags like 2-(2-pyridilamino)ethylamine (PAEA), can stabilize the sialic acid and enhance the signal intensity of molecular ions. mdpi.comnih.gov

| MALDI-TOF-MS Parameter | Typical Setting | Reference |

| Matrix | 2,5-dihydroxybenzoic acid (DHB), Cl-CCA | mdpi.comamazonaws.com |

| Ionization Mode | Positive Reflectron | amazonaws.com |

| Laser | Nitrogen laser (337 nm) | nih.gov |

| Derivatization | Permethylation, Girard's Reagent T (GT) | nih.govmdpi.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) , often coupled with liquid chromatography (LC), is a soft ionization technique well-suited for analyzing sialylated oligosaccharides without significant fragmentation of the sialic acid. acs.orgnih.gov ESI-MS can be operated in both positive and negative ion modes, with the negative ion mode often being preferred for acidic glycans like those containing sialic acid. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides an even deeper level of structural detail. bohrium.commdpi.com By selecting a precursor ion and fragmenting it, one can obtain information about the sequence and linkage of the monosaccharides. nih.govwvu.edu For instance, the fragmentation patterns of α2,3- and α2,6-linked sialyl isomers are distinct, allowing for their differentiation. researchgate.netlawdata.com.tw The presence of characteristic fragment ions can confirm the α2,3-linkage in this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for linkage analysis of glycans. It typically involves permethylation of the glycan, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs). The resulting PMAAs can be separated by GC and identified by their characteristic fragmentation patterns in MS, providing definitive information about the glycosidic linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of carbohydrates. nih.gov One-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, provide detailed information about the monosaccharide composition, anomeric configurations, and the linkages between sugar residues. For this compound, NMR can confirm the α-anomeric configuration of the sialic acid and its attachment to the C3 position of the galactose. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy is crucial for determining the through-space proximity of protons, which provides insights into the three-dimensional conformation of the glycosidic linkage. nih.gov

Chromatographic Separation Techniques (e.g., HPLC, HILIC-LC, TLC)

Chromatographic techniques are essential for the separation and purification of sialylated oligosaccharides from complex mixtures, often as a prerequisite for mass spectrometric or NMR analysis.

High-Performance Liquid Chromatography (HPLC) is widely used for the separation of glycans. nih.gov Reversed-phase HPLC can be used for derivatized glycans, while ion-exchange HPLC is effective for separating anionic oligosaccharides based on the number of sialic acid and sulfate (B86663) groups. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) has become a method of choice for the separation of underivatized glycans. waters.comnih.govyoutube.com In HILIC, polar analytes are retained on a polar stationary phase with a high organic content mobile phase. waters.com This technique is particularly effective at separating glycan isomers, including the α2,3- and α2,6-sialylgalactose isomers. rsc.orgmdpi.com

| HILIC-LC Parameter | Typical Setting | Reference |

| Column | Amide-bonded stationary phase, PolyHYDROXYETHYL A | waters.comnih.govmdpi.com |

| Mobile Phase A | Ammonium formate (B1220265) or acetate (B1210297) buffer | waters.com |

| Mobile Phase B | Acetonitrile (B52724) | mdpi.com |

| Detection | Fluorescence, Mass Spectrometry | mdpi.com |

Thin-Layer Chromatography (TLC) is a simpler, yet effective, technique for the separation and qualitative analysis of sialylated glycoconjugates, such as gangliosides. nih.govresearchgate.netresearchgate.net By using specific solvent systems, different sialylated species can be resolved on a TLC plate and visualized using appropriate staining reagents. researchgate.netresearchgate.net Coupling TLC with mass spectrometry (TLC-MS) allows for the direct structural analysis of the separated components. nih.gov

Chemoenzymatic and Fluorescent Labeling Strategies for Glycan Analysis

To enhance the sensitivity and specificity of glycan detection, various labeling strategies are employed.

Chemoenzymatic Labeling utilizes the high specificity of enzymes, such as sialyltransferases, to attach modified sialic acid residues containing a chemical reporter (e.g., an azide (B81097) or alkyne) onto glycans. nih.govnih.govnih.govresearchgate.net This reporter can then be selectively reacted with a probe for detection or enrichment. This approach allows for the specific labeling of glycans with terminal galactose residues, which are acceptors for sialyltransferases. nih.gov

Fluorescent Labeling involves the derivatization of glycans with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB) or 2-aminopyridine (B139424) (PA). bohrium.comrsc.org This labeling significantly improves the detection sensitivity in HPLC and capillary electrophoresis. bohrium.com Fluorescently labeled sialic acids can also be directly incorporated into glycans using sialyltransferases, enabling the direct detection of sialylated glycans in various formats. oup.com Furthermore, fluorescent labeling of the carboxyl group of sialic acid can stabilize the molecule for MALDI-MS analysis. nih.gov The use of fluorescent core-shell particles imprinted with sialic acid is another novel strategy for the selective labeling of cell surface glycans. acs.org

Lectin-Based Probing and Detection Methods

Lectins, a diverse group of carbohydrate-binding proteins, are invaluable tools for the detection and characterization of specific glycan structures, including those containing the this compound motif. Their high specificity allows for the probing of complex biological samples to identify the presence and localization of this particular sialylated galactose residue.

A variety of lectins exhibit binding affinity for galactose and sialic acid, though their specificity for the precise α2,3-linkage found in this compound can vary. For instance, lectins from Maackia amurensis (MAL) are well-known for their preference for α2,3-linked sialic acids. researchgate.net However, it is crucial to note that some lectins may also recognize other glycan epitopes. For example, MAL-I has been observed to bind to glycans with terminal 3-O-sulfated galactose, a modification that can be present on N-glycans. researchgate.net This highlights the importance of using a panel of lectins and complementary analytical techniques to confirm the presence of this compound.

Other lectins with specificities for terminal galactose or N-acetylgalactosamine (GalNAc) can also be employed, particularly after enzymatic removal of the terminal sialic acid with a sialidase. nih.govresearchgate.net This enzymatic step can unmask underlying galactose residues, allowing for their detection by galactose-binding lectins and providing indirect evidence for the initial presence of a sialylated galactose.

The utility of lectins extends to various analytical platforms. Lectin microarrays, for instance, allow for the high-throughput screening of glycan-binding specificities and can be used to profile the glycomes of cells and tissues. nih.gov In Western blotting, lectins conjugated to enzymes or fluorescent dyes can be used to detect specific glycans on glycoproteins separated by gel electrophoresis. researchgate.net

It is important to recognize that the binding affinity and specificity of a lectin can be influenced by its source and the methods used for its isolation and purification. nih.gov Therefore, careful characterization of the lectins used in any study is essential for accurate and reliable results.

Identification and Quantification within Complex Biological Glycomes (e.g., N-glycans, O-glycans, Glycolipids)

The identification and quantification of this compound within the intricate landscape of a cell's glycome require sophisticated analytical strategies. This sialylated epitope can be found on various classes of glycoconjugates, including N-glycans, O-glycans, and glycolipids, each presenting unique analytical challenges. nih.govwaters.comacs.orgnih.govelicityl-oligotech.comnih.govnih.gov

Mass Spectrometry (MS) stands as a cornerstone technology for glycan analysis. However, the inherent instability of the sialic acid linkage can lead to its loss during ionization, complicating detection and quantification. nih.gov To address this, various derivatization techniques have been developed to stabilize the sialic acid residue. nih.govnih.gov One such method involves amidation of the carboxylic acid group of sialic acid, which neutralizes its negative charge and improves ionization efficiency in positive-ion mode mass spectrometry. nih.gov

Linkage-specific derivatization methods can further distinguish between α2,3- and α2,6-linked sialic acids. For example, a two-step alkylamidation method can introduce different mass tags to the two linkage types, allowing for their differentiation by MS. nih.gov

Liquid Chromatography (LC) is frequently coupled with MS (LC-MS) to separate the highly complex mixtures of glycans released from glycoproteins. Several chromatographic modes are employed for this purpose:

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating glycans based on their hydrophilicity. It can effectively separate complex and highly sialylated N-glycans. acs.org

Reversed-Phase (RP) Chromatography separates glycans based on hydrophobicity. It can be complementary to normal-phase chromatography for resolving co-eluting glycans. sigmaaldrich.com

Mixed-Mode Chromatography , combining reversed-phase and anion-exchange properties, offers enhanced resolution for complex N-glycans, particularly those with high levels of sialylation. waters.com This method allows for charge-based separation, distinguishing glycans by the number of sialic acids they carry. waters.com

Porous Graphitized Carbon (PGC) Chromatography is another effective method for separating glycan isomers. nih.govresearchgate.net

Ion Mobility Spectrometry (IMS) , when combined with LC-MS, provides an additional dimension of separation based on the size, shape, and charge of the glycan ions. This technique has proven effective in distinguishing between α2,6- and α2,3-linked sialic acid isomers based on their characteristic fragments. acs.org

Release of glycans: N-glycans are commonly released from glycoproteins using the enzyme Peptide-N-Glycosidase F (PNGase F). nih.govresearchgate.net O-glycans can be released chemically, for example, by reductive β-elimination. nih.govresearchgate.net

Purification and Derivatization: The released glycans are then purified and often derivatized to improve their stability and detection by MS. nih.govnih.gov

LC-MS/MS Analysis: The prepared glycans are analyzed by LC-MS/MS, which provides information on their mass, composition, and structure through fragmentation analysis. nih.govwaters.comacs.org

Quantification: Quantitative analysis can be achieved through various methods, including isotopic labeling strategies where different samples are labeled with mass tags, allowing for their relative abundance to be determined in a single MS analysis. nih.govresearchgate.net

These advanced analytical techniques have enabled the detailed characterization of glycomes from various biological sources, revealing the prevalence and dynamic changes of sialylated structures like this compound in different cell types and developmental stages. nih.govnih.gov For instance, studies on the developing mouse cerebral cortex have shown dynamic changes in the expression levels and linkage types of sialylated N-glycans. nih.gov Similarly, in-depth analysis of O-glycans on human cell membranes has revealed distinct glycomic profiles associated with cell type and differentiation. nih.gov

Table 1: Lectins with Reported Binding to Sialylated or Galactose-Terminated Glycans

| Lectin | Abbreviation | Reported Specificity | Reference |

|---|---|---|---|

| Maackia amurensis Lectin I | MAL-I | Prefers α2,3-linked sialic acids; can also bind 3-O-sulfated galactose. | researchgate.net |

| Sambucus nigra Agglutinin | SNA | Binds to α2,6-linked sialic acid. | glycomatrix.com |

| Helix aspersa Agglutinin | HAA | Binds to terminal N-acetylgalactosamine. | nih.gov |

| Helix pomatia Agglutinin | HPA | Binds to terminal N-acetylgalactosamine. | nih.gov |

| Vicia villosa Lectin | VVA | Binds to N-acetylgalactosamine. | nih.gov |

| Peanut Agglutinin | PNA | Binds to Galβ1-3GalNAc (T antigen). | |

| Ricinus communis Agglutinin I | RCA-I | Binds to terminal galactose. |

Table 2: Analytical Techniques for the Identification and Quantification of this compound

| Technique | Principle | Application in Glycan Analysis | Key Advantages | Reference |

|---|---|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Determines the mass and composition of glycans. Tandem MS (MS/MS) provides structural information through fragmentation. | High sensitivity and ability to analyze complex mixtures. | nih.govnih.gov |

| Liquid Chromatography (LC) | Separates molecules based on their physicochemical properties. | Separates complex glycan mixtures prior to MS analysis. Various modes like HILIC, RP, and mixed-mode are used. | High resolution of isomeric structures. | waters.comacs.orgsigmaaldrich.com |

| Ion Mobility Spectrometry (IMS) | Separates ions based on their size, shape, and charge in the gas phase. | Provides an additional dimension of separation, aiding in the differentiation of glycan isomers. | Can distinguish between α2,3- and α2,6-sialic acid linkages. | acs.org |

Biosynthesis and Enzymatic Pathways of 3 O N Acetylneuraminyl Galactose

Sialyltransferase-Mediated Glycosylation Mechanisms

The formation of the sialic acid linkage in 3-O-(N-Acetylneuraminyl)galactose is catalyzed by a family of enzymes known as sialyltransferases. These enzymes facilitate the transfer of a sialic acid residue from an activated sugar donor to a galactose acceptor.

Specificity of α2,3-Sialyltransferases in Glycan Synthesis

The synthesis of the specific α2,3-linkage in this compound is carried out by α2,3-sialyltransferases (ST3Gal). nih.gov This family of enzymes exhibits remarkable specificity for the acceptor substrate, ensuring the correct assembly of glycan chains. There are six known mammalian ST3Gal enzymes (ST3Gal I-VI), each with distinct but sometimes overlapping specificities for the underlying carbohydrate structure. nih.govnih.gov

For instance, ST3Gal I and ST3Gal II preferentially add sialic acid to a terminal galactose found on type 3 disaccharides (Galβ1,3GalNAc), which are common in O-glycans of glycoproteins and gangliosides. nih.gov In contrast, ST3Gal III, ST3Gal IV, and ST3Gal VI act on type 1 (Galβ1,3GlcNAc) or type 2 (Galβ1,4GlcNAc) disaccharides, leading to the formation of structures like sialyl-Lewis antigens. nih.govnih.gov ST3Gal V is primarily involved in glycolipid synthesis, specifically the formation of gangliosides GM3 and GM4 by transferring sialic acid to lactosylceramide (B164483) and galactosylceramide, respectively. nih.gov The precise action of these enzymes is crucial for generating the diverse array of sialylated structures found in biological systems.

The acceptor specificity of these enzymes can be influenced by the surrounding glycan structure. For example, studies have shown that modifications to the carbohydrate chain, such as sulfation or fucosylation, can impact the efficiency of sialylation by different α2,3-sialyltransferases. acs.orgacs.org This highlights the intricate interplay of various glycosyltransferases in creating the final complex glycan structures.

Role of Nucleotide Sugar Donors, including Cytidine (B196190) Monophospho-sialic Acid (CMP-Sia)

All sialyltransferases, including the α2,3-sialyltransferases, utilize an activated form of sialic acid as the donor substrate. researchgate.netnih.gov This activated sugar is cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), often referred to as CMP-sialic acid (CMP-Sia). researchgate.netnih.gov The synthesis of CMP-Sia is a critical and rate-limiting step in the sialylation pathway. researchgate.netnih.gov

The enzyme responsible for this activation is CMP-sialic acid synthetase (CMAS). researchgate.netnih.gov In vertebrates, CMAS is uniquely located in the nucleus, while most other nucleotide sugar biosynthetic enzymes are found in the cytoplasm. bidmc.orgoup.com This nuclear localization may serve to protect the activated CMP-Sia from degradation by cytoplasmic enzymes. oup.com Once synthesized, CMP-Sia is transported into the Golgi apparatus, the primary site of glycosylation, where it is used by sialyltransferases to add sialic acid to nascent glycan chains on proteins and lipids. researchgate.netnih.govnih.gov

The availability of CMP-Sia is a key regulatory point for cellular sialylation. Genetic inactivation of the enzymes involved in the biosynthesis of sialic acid or its activation, such as GNE (UDP-N-acetylglucosamine-2-epimerase/N-acetylmannosamine kinase) and CMAS, leads to severe developmental defects in mammals, underscoring the vital role of sialylation in biological processes. researchgate.net

Integration into Broader Glycosylation Pathways

The biosynthesis of this compound does not occur in isolation but is an integral part of the complex and highly orchestrated processes of glycoprotein (B1211001) and glycolipid synthesis.

Biosynthesis within Glycoprotein Architectures

Within glycoproteins, the this compound moiety is typically found at the non-reducing terminus of N-linked and O-linked glycan chains. nih.gov The addition of this terminal sialic acid is a late-stage event in the glycosylation pathway, occurring in the Golgi apparatus. nih.gov

The synthesis of these terminal sequences is a sequential process involving the coordinated action of multiple glycosyltransferases. nih.gov For example, in the synthesis of a common N-glycan terminus, a galactose residue is first added to an N-acetylglucosamine (GlcNAc) residue by a galactosyltransferase. Subsequently, an α2,3-sialyltransferase transfers a sialic acid from CMP-Sia to the galactose, forming the this compound structure. nih.gov The order of these enzymatic reactions is critical, as the presence of one sugar can influence the action of the next enzyme. nih.gov

Biosynthesis within Glycolipid Structures (e.g., Gangliosides)

This compound is a core component of many gangliosides, which are sialic acid-containing glycosphingolipids. nih.govjocs.jp The biosynthesis of gangliosides also occurs in a stepwise manner in the Golgi apparatus. nih.govbeilstein-journals.org The synthesis of most gangliosides begins with lactosylceramide (LacCer). nih.gov

The initial sialylation step, forming the ganglioside GM3, involves the transfer of a sialic acid residue to the galactose of LacCer by GM3 synthase (ST3Gal V). nih.govnih.gov This creates the this compound structure linked to a ceramide lipid anchor. From GM3, a variety of more complex gangliosides can be synthesized through the sequential addition of other monosaccharides and sialic acids by different glycosyltransferases. researchgate.netfigshare.com For example, the addition of another sialic acid to GM3 by GD3 synthase (ST8Sia-I) forms the ganglioside GD3. nih.gov The regulated expression and activity of these sialyltransferases determine the specific ganglioside profile of a cell, which can change dramatically during development and in disease states. jocs.jp

O-Glycan and N-Glycan Processing and Maturation Pathways

Similarly, in O-glycan biosynthesis, which is initiated by the addition of N-acetylgalactosamine (GalNAc) to a serine or threonine residue, the core structures are elongated and terminated with various sugars, including sialic acid. nih.gov The core 1 structure (Galβ1-3GalNAc) is a common acceptor for α2,3-sialyltransferases, leading to the formation of sialyl-T antigen. nih.gov The presence of this compound on O-glycans is crucial for the function of many mucins and other O-glycosylated proteins. The activity of the relevant sialyltransferases is controlled by the amino acid sequence and the existing glycosylation pattern of the protein substrate. nih.gov

Alternative and Salvaging Pathways for N-Acetylneuraminic Acid and its Glycosides

The biosynthesis of sialoglycans, including this compound, is intrinsically linked to the availability of N-acetylneuraminic acid (Neu5Ac) and its activated form, cytidine monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). While de novo synthesis pathways are well-established, alternative and salvage pathways play a crucial role in providing these essential precursors, particularly in specific organisms or under certain physiological conditions. nih.govwikipedia.org

A salvage pathway is a metabolic route in which a biological product is formed from intermediates of its own degradation pathway. wikipedia.org In the context of sialic acids, these pathways enable cells to recover and reuse Neu5Ac from the breakdown of glycoconjugates or to utilize external sources of sialic acid. nih.govwikipedia.org

In mammalian cells, sialic acids are released from glycoconjugates in the lysosome by sialidases. nih.gov This free Neu5Ac can be transported back into the cytosol and re-enter the biosynthetic pathway. It can be reactivated by CMP-Neu5Ac synthetase (CSS) to form CMP-Neu5Ac, which then serves as the donor substrate for sialyltransferases in the Golgi apparatus to synthesize new sialoglycans. nih.gov Evidence also points to a salvage pathway in lepidopteran insect cells, which can utilize free Neu5Ac or sialic acids from extracellular sialoglycoconjugates, like fetuin, to produce sialylated glycoproteins when provided exogenously. nih.govoup.com This process involves the endocytosis of the glycoconjugates, desialylation by lysosomal sialidases, and transport of the free sialic acid into the cytoplasm for activation and subsequent use by sialyltransferases. nih.govoup.com

Some bacteria, particularly those in the gut microbiota, have evolved sophisticated scavenging pathways to acquire sialic acids from their environment. nih.gov These pathways are critical for their survival and colonization. nih.govfao.org The process begins with the action of sialidases (neuraminidases), which cleave terminal sialic acid residues from host mucin glycans or other sialoglycoconjugates. nih.govnih.gov The released free sialic acid is then taken up by the bacteria through specific transporters, such as those from the tripartite ATP-independent periplasmic (TRAP), ATP-binding cassette (ABC), or major facilitator superfamily (MFS) transporter families. nih.govfao.org Once inside the cell, the scavenged Neu5Ac is catabolized by a series of enzymes, typically starting with N-acetylneuraminic acid lyase (NanA), which breaks it down into N-acetylmannosamine (ManNAc) and pyruvate. nih.govnih.gov

A distinct form of scavenging, known as donor scavenging, has been identified in Neisseria gonorrhoeae, which can directly take up CMP-sialic acid from the host environment. nih.gov This highlights the diverse strategies employed by microorganisms to benefit from host-derived sialic acids.

Table 1: Key Enzymes and Transporters in Sialic Acid Salvage and Scavenging Pathways

| Component | Function | Organism/Cell Type | References |

| Sialidases (Neuraminidases) | Release terminal sialic acids from glycoconjugates. | Mammalian cells, Bacteria, Viruses | nih.govmdpi.com |

| CMP-Neu5Ac Synthetase (CSS) | Activates free Neu5Ac to CMP-Neu5Ac. | Eukaryotes, some Bacteria | nih.gov |

| N-acetylneuraminic acid lyase (NanA) | Cleaves Neu5Ac into ManNAc and pyruvate. | Bacteria | nih.gov |

| TRAP Transporters | Uptake of free sialic acid into bacterial cells. | Gut microbes | nih.gov |

| ABC Transporters | Uptake of free sialic acid into bacterial cells. | Gut microbes | fao.org |

| MFS Transporters | Uptake of free sialic acid into bacterial cells. | Gut microbes | fao.org |

Chemoenzymatic and Chemical Synthesis Strategies for this compound and its Analogs

The complex structure of this compound, also known as 3'-sialyllactose (B164678) (3'-SL), has spurred the development of sophisticated chemoenzymatic and purely chemical strategies for its synthesis and the creation of its structural analogs. These methods offer precise control over the glycosidic linkage and allow for the production of quantities required for research and potential applications.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and efficiency of enzymatic catalysis. A prominent approach is the use of one-pot multi-enzyme (OPME) systems, which streamline the synthesis process by performing several enzymatic reactions in a single reaction vessel. acs.orgescholarship.orgnih.gov

For the synthesis of 3'-sialyllactose, a typical OPME system involves two key enzymes: a CMP-sialic acid synthetase (CSS) and an α2,3-sialyltransferase (ST). nih.govmdpi.comcore.ac.uk The process starts with N-acetylneuraminic acid (Neu5Ac) and cytidine triphosphate (CTP), which are converted by CSS to the activated sugar donor, CMP-Neu5Ac. Subsequently, an α2,3-sialyltransferase, such as PmST1 from Pasteurella multocida or its mutants, transfers the sialic acid moiety from CMP-Neu5Ac to the 3-hydroxyl group of a lactose (B1674315) acceptor. core.ac.uknih.govoup.com

To improve efficiency and drive the reaction to completion, these systems often incorporate cofactor regeneration cycles. For instance, the cytidine monophosphate (CMP) released after the sialyl transfer can be recycled back to CTP using enzymes like CMP kinase and polyphosphate kinase, which utilize an inexpensive phosphate (B84403) donor like polyphosphate. nih.govmdpi.com This multi-enzyme cascade approach has achieved high molar yields, reaching up to 98.1%. mdpi.com

The substrate promiscuity of certain bacterial enzymes is often exploited in these systems to generate a wide array of sialoside analogs. acs.org By using chemically synthesized precursors, such as modified mannosamine (B8667444) or galactose derivatives, analogs of this compound with alterations at various positions on the sialic acid or galactose moiety can be produced. acs.orgescholarship.org This "chemoenzymatic synthon" strategy allows for the creation of structurally stable probes and molecules with tailored properties. acs.org

Table 2: Key Enzymes in the Chemoenzymatic Synthesis of this compound

| Enzyme | Source Organism | Function in Synthesis | References |

| CMP-Sialic Acid Synthetase (CSS) | Neisseria meningitidis | Activates Neu5Ac to CMP-Neu5Ac. | core.ac.uknih.gov |

| α2,3-Sialyltransferase (e.g., PmST1, α2,3PST) | Pasteurella multocida | Transfers Neu5Ac from CMP-Neu5Ac to lactose. | nih.govoup.comresearchgate.net |

| CMP Kinase (CMK) | Escherichia coli | Part of CTP regeneration cycle. | nih.gov |

| Polyphosphate Kinase (PPK) | Escherichia coli | Part of CTP regeneration cycle. | nih.gov |

| Sialic Acid Aldolase | Escherichia coli | Can be used to synthesize Neu5Ac in situ. | nih.gov |

Chemical Synthesis

Purely chemical synthesis provides access to a broad range of analogs that may not be accessible through enzymatic routes. However, it presents significant challenges, primarily the need for extensive use of protecting groups to differentiate between multiple hydroxyl groups and the stereoselective formation of the α-glycosidic linkage, which is notoriously difficult for sialic acid. researchgate.netnih.gov

The synthesis of sialyl glycosides typically involves the reaction of a glycosyl donor (an activated sialic acid derivative) with a glycosyl acceptor (a partially protected galactose derivative). nih.govresearchgate.net A variety of sialyl donors have been developed with different leaving groups at the anomeric center (e.g., halides, phosphites, sulfides, xanthates) to improve reactivity and stereoselectivity. researchgate.net

Controlling the stereochemical outcome to favor the desired α-anomer over the thermodynamically more stable β-anomer is a central theme in chemical sialylation. researchgate.net Strategies to achieve this include:

Use of specific solvents: Solvents like acetonitrile (B52724) can play a role in favoring the formation of the α-linkage. researchgate.net

Remote participating groups: Placing a participating group at positions like C-7 or C-8 on the sialyl donor can help shield the β-face of the molecule, directing the acceptor to attack from the α-face. researchgate.net

Modification at C-5: Introducing modifications to the N-acetyl group at the C-5 position can also influence the stereoselectivity of the glycosylation reaction. researchgate.net

Biological Functions and Molecular Recognition of 3 O N Acetylneuraminyl Galactose

Cellular Communication and Recognition Processes

The compound 3-O-(N-Acetylneuraminyl)galactose is a crucial component of sialoglycans, which are implicated in a variety of cellular adhesion and metastatic processes in human colon cancer (HCC) cells. nih.gov The expression of this specific carbohydrate structure on the cell surface is directly involved in the adhesive events that may play a significant role in tumor angiogenesis, metastasis, and the regulation of cell growth. nih.gov

Role in Cell-Cell Interactions and Adhesion Dynamics

The presence of N-acetylneuraminic acid (NeuAc) linked α2,3 to galactose (Gal) on the surface of human colon cancer cells is integral to their intercellular adhesion. nih.gov Studies have shown a direct correlation between the levels of cell surface NeuAcα2,3Gal-R and increased adhesion to human umbilical vein endothelial cells (HUVEC). nih.gov For instance, clonal variants of the HCC SW48 cell line, which were engineered to express higher levels of this sialoglycan, demonstrated a significantly greater adherence to both IL-1β-activated and non-activated HUVEC compared to wild-type cells. nih.gov This suggests that the this compound structure is a key player in the initial steps of metastasis, facilitating the binding of cancer cells to the endothelial lining of blood vessels.

Furthermore, the interaction is specific, as demonstrated by inhibition studies. Synthetic sialyl structures, such as NeuAcα2,3Galβ1,3(Fucα1,4)GlcNAc-OH, were able to completely inhibit the adhesion of HT-29 cells, which express high levels of NeuAcα2,3Gal-R, to stimulated HUVEC at a concentration of 1.0mM. nih.gov This highlights the specific molecular recognition between the this compound epitope and a corresponding receptor on the endothelial cells.

| Cell Line | Condition | Adhesion to HUVEC (%) |

| SW48 Wild Type | Non-activated | Baseline |

| SW48 ST3Gal III/IV Clonal Variants | Non-activated | Up to 4-fold higher than wild type |

| SW48 Wild Type | IL-1β-activated | 63% |

| SW48 ST3Gal III/IV Clonal Variants | IL-1β-activated | Up to 90% |

Modulation of Intracellular and Intercellular Signaling Pathways

The interaction of cell surface glycans containing this compound with other cells or the extracellular matrix can trigger signaling cascades within the cell. This modification of glycoproteins and glycolipids can alter their recognition by partner molecules, leading to changes in cellular signaling. nih.gov Such signaling is crucial for regulating cell-cell and cell-extracellular matrix interactions and can lead to the activation of transcription for adhesion molecules. nih.gov

While direct studies on the specific intracellular pathways modulated by this compound are complex, the broader context of galactose-containing structures points to their involvement in controlling cell growth, apoptosis, and inflammation. nih.gov The enzymes responsible for adding galactose to glycoconjugates, galactosyltransferases, are themselves regulated by cytokines, indicating a link between the immune system and the expression of these carbohydrate structures. nih.gov The process of sialylation, which creates the this compound epitope, is a key regulatory step. For example, sialyltransferases that create α2,3-linked sialic acids can partially block infection by certain viruses by masking the underlying galactose residues. nih.gov This demonstrates that the presence or absence of the terminal N-acetylneuraminic acid on the galactose can switch signaling pathways between pro-adhesive and anti-adhesive states.

Immune System Regulation and Immunorecognition

The compound this compound plays a significant role in the immune system, acting as a ligand for specific immune receptors and as an antigenic determinant that can shape immune responses.

Interaction with Sialic Acid-Binding Immunoglobulin-like Lectins (Siglecs) and Other Lectins

Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of receptors primarily expressed on immune cells that recognize sialylated glycans, including those containing the this compound structure. These interactions are critical for balancing positive and negative signals within a cell. nih.gov The binding specificity of Siglecs is influenced by the linkage of the sialic acid to the underlying sugar. nih.gov For instance, Siglec-9 shows maximal binding to bacteria that present sialic acids on their surface. nih.gov

A peptide that mimics the 5-acetylneuraminic acid-galactose sequence has been shown to bind with high avidity to several human Siglec receptors that preferentially recognize Neu5Ac(α2,3)Gal. nih.gov This interaction was shown to decrease the tyrosine phosphorylation of Siglecs, suggesting that engagement of these receptors by this compound or its mimetics can modulate immune cell signaling. nih.gov

The plant lectin Maackia amurensis agglutinin (MAA) specifically binds to α2,3-linked sialic acids, making it a useful tool for detecting the presence of this compound on cell surfaces and glycoproteins. nih.gov

| Lectin/Receptor | Specificity | Biological Relevance |

| Siglecs | Sialic acid-containing glycans | Regulation of immune cell signaling and balancing of positive/negative signals. nih.gov |

| Siglec-9 | Sialic acids on pathogens | Binds to bacteria with surface sialic acids. nih.gov |

| Maackia amurensis agglutinin (MAA) | α2,3-linked sialic acids | Used to detect this compound. nih.gov |

Function as an Epitope and Antigenic Determinant in Immunological Responses

The this compound structure can function as an epitope, a specific part of an antigen that is recognized by the immune system. For example, the Thomsen-Friedenreich (T) antigen, which is Galβ1-3GalNAc, is a precursor to sialylated structures and is known as a cancer-associated antigen. nih.gov The sialylated form, which includes structures related to this compound, can also be recognized by the immune system. nih.gov

In the context of infectious diseases, galactose residues have been identified as the immunodominant sugars of the excreted factor (EF) of Leishmania parasites. nih.gov Antibodies recognize these galactose residues, highlighting their role as key antigenic determinants. nih.gov While this study focused on galactose itself, the addition of N-acetylneuraminic acid would create a distinct epitope that could elicit a different antibody response.

The presence of specific glycan structures can also influence the development of immune tolerance. The "fetoembryonic defense hypothesis" suggests that interactions between carbohydrate moieties on seminal plasma glycoproteins and the maternal immune system are crucial for establishing immune tolerance during fertilization and pregnancy. nih.gov Glycoproteins presenting galactose and N-acetylgalactosamine are thought to be involved in this modulation of the maternal immune response. nih.gov

Role in Modulating Immune Cell Activation and Response

The interaction of this compound with Siglecs on immune cells often leads to the modulation of their activation and response. Many Siglecs are inhibitory receptors, and their engagement can dampen immune cell activation. For example, the interaction of Siglec-9 with sialic acids on certain bacteria leads to a reduced release of elastase from neutrophils, a potent antimicrobial enzyme. nih.gov This demonstrates how pathogens can use sialic acid mimicry to evade the innate immune response. nih.gov

Furthermore, early activation of murine T-lymphocytes is associated with changes in cell-surface sialylation, leading to an up-regulation of ligands for Siglec-E, an inhibitory Siglec expressed on myeloid cells like dendritic cells. researchgate.net This suggests that the presentation of specific sialylated structures, potentially including this compound, on activated T-cells may be a mechanism to regulate the interaction between T-cells and antigen-presenting cells. researchgate.net

The broader context of galactose-containing structures in the immune system reveals their importance in both innate and adaptive immunity. nih.gov They serve as ligands for various lectins and are part of the scaffold for synthesizing ligands for selectins and other immune receptors. nih.gov The expression of the enzymes that create these structures is regulated by cytokines, further linking inflammation and immune responses to the glycan profile of cells. nih.gov

Implications for Complement System Modulation

The complement system, a critical component of innate immunity, can be influenced by the presence of specific cell surface glycans. The terminal galactose-α-1,3-galactose (Galα3Gal) epitope is a known target for naturally occurring human antibodies, particularly IgG, which can initiate the classical complement pathway. nih.govnih.gov While it was previously suggested that IgG antibodies against Galα3Gal might inhibit complement activation, more recent studies using specific complement inhibitors have shown that these antibodies do, in fact, activate the classical pathway, with the alternative pathway amplifying this response. nih.govnih.gov

The sialic acid N-glycolylneuraminic acid (Neu5Gc), which is not typically synthesized by humans, can be incorporated into cell surfaces from dietary sources. This xenoantigen can recruit factor H, a key regulator of the alternative complement pathway, thereby protecting cells from complement-mediated damage. nih.gov The absence of Neu5Gc on the surface of genetically modified porcine cells, developed for xenotransplantation, does not impair the recruitment of factor H, suggesting that other mechanisms are in place to regulate the alternative complement pathway on these cells. nih.gov This highlights the complex interplay between terminal sialic acid and galactose residues in modulating complement activation and evasion.

Host-Pathogen Interactions Mediated by this compound

The this compound structure is a prominent target for a multitude of pathogens, serving as a crucial attachment point for viruses and bacteria, and is also a substrate for pathogen-derived enzymes that facilitate infection.

The initial step in the infection cycle of many viruses is the attachment to specific receptors on the host cell surface, and sialic acid-containing glycans, including 3'-sialylgalactose, are frequently exploited for this purpose. dovepress.comnih.gov

Influenza Viruses: Influenza A viruses utilize the viral surface protein hemagglutinin (HA) to bind to sialic acid receptors. dovepress.complos.org Avian influenza viruses preferentially recognize sialic acid linked to galactose in an α2-3 linkage (Neu5Acα2-3Gal), which is abundant in the avian intestinal and respiratory tracts. dovepress.comnih.govpirbright.ac.uk In contrast, human influenza viruses have a preference for α2-6 linked sialic acids (Neu5Acα2-6Gal), which are the predominant form on epithelial cells in the human upper respiratory tract. dovepress.comnih.gov This difference in receptor specificity is a major determinant of the host range and cross-species transmission of influenza viruses. dovepress.comnih.gov

Rotaviruses: Several animal rotavirus strains depend on sialic acid for initial cell attachment. nih.govnih.gov The viral protein VP8*, a component of the outer capsid protein VP4, is responsible for binding to sialic acid. nih.govharvard.edu While some strains are sensitive to neuraminidase treatment of cells, which removes sialic acids, others are not, suggesting the existence of alternative entry mechanisms. nih.govnih.gov Interestingly, even for some "sialidase-insensitive" human rotaviruses, N-acetylneuraminic acid has been shown to be a key determinant for binding. researchgate.net

Adeno-associated Viruses (AAVs): Several AAV serotypes use sialic acid as a primary cellular receptor for entry. nih.govnih.gov AAV1 and AAV6, for instance, recognize both α2-3 and α2-6 linked N-acetylneuraminic acid on N-linked glycoproteins. nih.govunc.edu AAV4 and AAV5 also require sialic acid for efficient transduction, but they exhibit different linkage specificities, with AAV4 preferring α2-3 O-linked sialic acid. asm.org The specific sialic acid linkage recognized by different AAV serotypes contributes to their distinct tissue tropisms. asm.org More specifically, adenovirus serotype 26 (HAdV-D26) has been definitively shown to use sialic acid-bearing glycans as its primary entry receptor. biorxiv.org

Table 1: Viral Pathogen Interactions with Sialyl-Galactose

| Viral Pathogen | Receptor Specificity | Viral Protein Involved | Reference |

| Influenza A Virus (Avian) | Neu5Acα2-3Gal | Hemagglutinin (HA) | dovepress.comnih.gov |

| Influenza A Virus (Human) | Neu5Acα2-6Gal | Hemagglutinin (HA) | dovepress.comnih.gov |

| Rotavirus (some strains) | Sialic Acid | VP8* (of VP4) | nih.govharvard.edu |

| Adeno-associated Virus 1 (AAV1) | α2-3 and α2-6 N-linked Sialic Acid | Capsid Proteins | nih.govunc.edu |

| Adeno-associated Virus 6 (AAV6) | α2-3 and α2-6 N-linked Sialic Acid | Capsid Proteins | nih.govunc.edu |

| Adeno-associated Virus 4 (AAV4) | α2-3 O-linked Sialic Acid | Capsid Proteins | asm.org |

| Adenovirus serotype 26 (HAdV-D26) | Sialic Acid | Fiber-knob | biorxiv.org |

Bacterial pathogens have evolved a diverse array of surface molecules called adhesins that mediate attachment to host tissues, a critical step in colonization and infection. wikipedia.org Many of these adhesins specifically recognize carbohydrate structures, including 3'-sialylgalactose.

The gastric pathogen Helicobacter pylori utilizes the SabA adhesin to bind to sialyl-Lewisx antigens on the surface of gastric epithelial cells, with NeuAcα2–3Gal serving as the minimal binding epitope. nih.gov This interaction is particularly important for establishing chronic infection. nih.gov Similarly, certain strains of viridans group streptococci, which are implicated in infective endocarditis, can bind to sialic acid-containing receptors on platelets and other host cells. nih.govnih.gov This binding is often mediated by serine-rich repeat proteins (SRRPs) that recognize sialic acid. nih.gov However, some Streptococcus oralis isolates that lack SRRPs can still bind to sialic acid through a novel adhesin, AsaA. nih.govplos.org

In uropathogenic Escherichia coli (UPEC), the FimH adhesin, located at the tip of type 1 fimbriae, is a well-characterized mannose-binding lectin. wikipedia.org However, other adhesins in pathogenic bacteria exhibit specificity for galactose-containing structures. For instance, the PapG adhesin of UPEC binds to a digalactoside core. nih.gov The ability of various bacterial species to bind to galactose and N-acetylgalactosamine highlights the diversity of carbohydrate-binding specificities among bacterial adhesins. nih.govresearchgate.net

Many pathogenic microorganisms, including viruses and bacteria, produce enzymes called sialidases or neuraminidases that cleave terminal sialic acid residues from glycoconjugates. wikipedia.orgwikipedia.orgebi.ac.uk These enzymes play a crucial role in pathogenesis.

Viral neuraminidases, such as the one found on the surface of influenza viruses, facilitate the release of newly formed virus particles from infected cells by cleaving the sialic acid receptors to which the viral hemagglutinin is bound. wikipedia.org This prevents the aggregation of new virions at the cell surface and allows for their efficient spread. wikipedia.org

Bacterial sialidases are also considered important virulence factors, particularly for pathogens that colonize mucosal surfaces. nih.gov Pasteurella multocida, a respiratory pathogen, produces sialidases that can cleave both α2-3 and α2-6 sialyl linkages. nih.govnih.gov These enzymes are thought to contribute to the colonization and persistence of the bacteria on mucosal surfaces, potentially by uncovering underlying receptors or providing nutrients. nih.gov Some bacterial pathogens can also express sialyltransferases, which add sialic acid to their own surface structures, a form of molecular mimicry to evade the host immune system. nih.gov In contrast, trans-sialidases, found in parasites like Trypanosoma, can transfer sialic acid from host cells to the parasite's surface, effectively camouflaging it from the immune system. nih.gov

Table 2: Pathogen-Derived Enzymes Targeting Sialyl-Galactose Linkages

| Enzyme | Pathogen Source | Action on Sialyl-Galactose | Function in Pathogenesis | Reference |

| Neuraminidase | Influenza Virus | Cleaves terminal sialic acid | Release of progeny virions | wikipedia.org |

| Sialidase (NanH, NanB) | Pasteurella multocida | Hydrolyzes α2-3 and α2-6 sialyl linkages | Colonization of mucosal surfaces | nih.govnih.gov |

| Trans-sialidase | Trypanosoma sp. | Transfers sialic acid from host to parasite | Immune evasion | nih.gov |

Contribution to Organismal Development and Physiological Processes

Beyond its role in immunity and host-pathogen interactions, this compound and related sialylated structures are integral to normal development and physiological function, particularly in the nervous system.

Sialic acid is a crucial component of brain gangliosides and the polysialic acid (polySia) chains that modify the neural cell adhesion molecule (NCAM). nih.govannualreviews.orgresearchgate.net These sialoglycans play fundamental roles in cell-to-cell interactions, neuronal outgrowth, synaptic connectivity, and memory formation. nih.govannualreviews.orgresearchgate.net The high concentration of sialic acid, predominantly as N-acetylneuraminic acid (Neu5Ac), in the developing brain underscores its importance. annualreviews.orgtandfonline.com

Dietary sialic acid has been shown to be an essential nutrient for brain development and cognitive function. nih.govannualreviews.orgresearchgate.nettandfonline.com Studies in animal models have demonstrated that a diet rich in sialic acid can increase brain sialic acid levels, enhance the expression of genes related to learning, and improve learning and memory. nih.govannualreviews.orgresearchgate.net The presence of sialylated oligosaccharides in human milk is thought to be a key contributor to the cognitive benefits associated with breastfeeding. tandfonline.com The proper formation of gangliosides, which contain sialic acid, is critical for brain development and function. tandfonline.com The broader family of sialoglycans in the brain, including both gangliosides and polysialic acid, are key regulators that contribute to the proper development, maintenance, and health of the nervous system. physiology.org

Contribution to Tissue Homeostasis and Integrity

The compound this compound, as a specific isomer of sialyl-galactose, plays a structural and functional role in the maintenance of tissue homeostasis and integrity primarily through its presence on the cell surface as a terminal component of glycans. Glycans, which are complex carbohydrate structures, are integral to the glycocalyx that covers every cell. This glycocalyx is a critical interface for cell-cell and cell-matrix interactions, which are fundamental processes for maintaining the structural and functional integrity of tissues.

N-Acetylneuraminic acid (Neu5Ac), a sialic acid and a key component of this compound, typically occupies the outermost position on these cell surface glycans. nih.gov This terminal positioning is crucial for mediating a wide array of physiological functions that contribute to tissue stability. nih.gov The presence and specific linkage of Neu5Ac, in this case to galactose, can influence cell surface charge, hydration, and the conformation of membrane glycoproteins and glycolipids. These physical properties are essential for maintaining appropriate cell spacing and preventing non-specific cell adhesion, thereby contributing to the organized architecture of tissues.

Research on the individual components provides insight into their roles. While excess D-galactose can induce cellular senescence and be used in models of aging nih.govnih.gov, its incorporation into complex glycans is a normal physiological process. The linkage of Neu5Ac to galactose can mask the underlying galactose residue. This masking is significant, as exposed terminal galactose residues can be recognized by specific receptors (lectins), triggering cellular responses, including clearance of older cells from circulation. By capping these galactose residues, sialylation, as occurs in this compound, regulates the lifespan of cells and glycoproteins in circulation, a key aspect of tissue homeostasis.

Furthermore, the structural integrity of tissues relies on the proper synthesis and modification of glycans. The addition of sialic acid to galactose-terminated N-linked glycans is a critical step in their maturation. nih.govnih.gov Disruptions in this process can lead to the exposure of sub-terminal sugars, altering cellular recognition and potentially compromising tissue integrity. Therefore, the formation of this compound is an integral part of the glycosylation pathway that ensures the correct presentation of cell surface molecules, which is indispensable for tissue organization and stability.

Table 1: Research Findings on the Roles of Compound Components in Cellular and Tissue Processes

| Component | Research Focus | Key Finding | Implication for Homeostasis/Integrity | Reference(s) |

|---|---|---|---|---|

| N-Acetylneuraminic acid (Neu5Ac) | Physiological Roles | Acts as the terminal sugar in cell surface glycans, influencing numerous physiological functions. | Regulates cell-cell and cell-matrix interactions, contributing to tissue architecture and stability. | nih.gov |

| D-Galactose | Cellular Senescence Models | Chronic administration induces oxidative stress, inflammation, and apoptosis, leading to an aging phenotype in animal models. | Dysregulation of galactose metabolism can disrupt homeostasis and accelerate tissue aging. | nih.govnih.gov |

| N-linked Glycans | Viral Receptor Studies | Terminal galactose on N-linked glycans serves as a primary receptor for certain viruses, a process blocked by sialylation. | Sialylation of galactose residues (forming structures like this compound) protects cells and modulates recognition, preserving tissue integrity. | nih.govnih.gov |

Other Physiological Contributions (e.g., Antioxidant Protection)

The physiological contributions of this compound extend to potential antioxidant protection, a role primarily attributed to its N-acetyl group, which is also present in the well-known antioxidant N-acetylcysteine (NAC). While direct studies on the antioxidant capacity of this compound are not extensively documented, the activities of its constituent and related molecules provide a basis for its potential role in mitigating oxidative stress.

N-acetylcysteine (NAC) is a widely utilized antioxidant that functions as a precursor to L-cysteine and subsequently the synthesis of glutathione (B108866) (GSH), one of the most important endogenous antioxidants. mdpi.com NAC has been shown to protect cells from a wide range of pro-oxidative insults by lowering levels of reactive oxygen species (ROS). nih.gov It can improve cell viability and protect cells from oxidative damage by directly reacting with oxidative metabolites and boosting the intracellular antioxidant defense system. mdpi.com The N-acetyl moiety is crucial for this activity, suggesting that other N-acetylated compounds could have similar properties.

In contrast, the galactose component of the molecule has been associated with inducing oxidative stress, particularly when in excess. D-galactose can increase the production of ROS, leading to a reduction in the activity of key antioxidant enzymes such as catalase (CAT) and superoxide (B77818) dismutase (SOD). mdpi.com This pro-oxidant effect is a primary reason D-galactose is used to create experimental models of aging and age-related diseases. nih.govnih.gov

Table 2: Research Findings on the Antioxidant and Pro-oxidant Effects of Related Molecules

| Molecule | Effect | Mechanism of Action | Experimental Context | Reference(s) |

|---|---|---|---|---|

| N-Acetylcysteine (NAC) | Antioxidant | Serves as a precursor to glutathione (GSH); directly scavenges reactive oxygen species (ROS). | Used as a cytoprotective agent against a wide range of oxidative insults in cell culture and animal models. | mdpi.comnih.govmdpi.com |

| D-Galactose | Pro-oxidant | Increases production of ROS and reduces the activity of antioxidant enzymes (CAT, SOD, GSH). | Used at high concentrations to induce cellular senescence and create animal models of aging. | mdpi.com |

| N-Acetylcysteine (NAC) | Protective | Alleviates D-galactose-induced injury and apoptosis in ovarian granulosa cells by reducing oxidative stress. | Co-administration in a D-galactose-induced cell injury model. | mdpi.com |

Pathophysiological Implications of Altered 3 O N Acetylneuraminyl Galactose Expression and Metabolism

Aberrant Sialylation Patterns in Disease States

Changes in the cellular landscape of 3-O-(N-Acetylneuraminyl)galactose, a hallmark of aberrant sialylation, can have profound consequences. These alterations can disrupt normal cell-cell communication, modulate immune responses, and facilitate disease progression.

Dysregulation in Malignancy and Tumor Progression

A growing body of evidence highlights the dysregulation of this compound expression as a key feature of malignancy. This aberrant sialylation contributes to several hallmarks of cancer, including tumor growth, invasion, and metastasis. In many adenocarcinomas, including those of the breast, ovary, and pancreas, a significant increase in the expression of the closely related tumor marker D-galactose-beta-[1->3]-N-acetyl-D-galactosamine is observed. nih.govresearchgate.net This structure is a precursor to sialylated O-glycans, and its increased presence suggests a field effect of carcinogenesis, where even seemingly normal tissues adjacent to a tumor exhibit altered glycosylation. nih.gov

The formation of new blood vessels, a process known as angiogenesis, is essential for tumor growth and metastasis, allowing cancer cells to access the circulatory system. nih.gov The increased vascularization of tumors is correlated with their invasive properties and malignant potential. nih.govnih.gov The altered cell surface glycosylation, including the increased presentation of this compound, can influence the adhesive and migratory properties of cancer cells, thereby contributing to their metastatic spread.

Table 1: Dysregulation of α2,3-Sialylation in Malignancy

| Cancer Type | Associated Enzyme | Observed Effect | Reference(s) |

| Breast, Ovarian, Pancreatic Adenocarcinomas | Not specified | Increased expression of Gal-GalNAc precursor | nih.govresearchgate.net |

| Breast Cancer | ST3Gal3 | High expression correlated with reduced overall survival | mdpi.com |

| Prostate Cancer | ST3GAL1 | Upregulation promotes metastasis and castration resistance | mdpi.com |

| Ovarian Cancer | ST3GAL1 | Overexpression contributes to paclitaxel (B517696) resistance | mdpi.com |

Impact on Susceptibility and Progression of Infectious Diseases

The this compound structure serves as a crucial recognition site for a variety of pathogens, influencing host susceptibility and the progression of infectious diseases. The specificity of pathogen binding to different sialic acid linkages is a key determinant of tissue tropism and infectivity.

Several viruses utilize this glycan as a receptor for entry into host cells. For example, avian influenza A viruses preferentially bind to α2,3-linked sialic acids, which are abundant in the lower respiratory tract of humans, contributing to the severe pneumonia often associated with these infections. nih.gov Similarly, the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) spike protein shows a preference for binding to α2,3-Neu5Ac. nih.gov Human parainfluenza viruses (HPIVs), which cause respiratory infections, also predominantly use α2,3-linked sialic acids as receptors. nih.gov

In the context of bacterial infections, the expression of Neu5Acα2,3Gal on mucosal surfaces can facilitate bacterial colonization and biofilm formation. A study on chronic rhinosinusitis found that the expression of Neu5Acα2,3Gal was significantly upregulated in the inflamed nasal mucosa of patients. nih.gov This increased expression was correlated with the presence of bacterial biofilms, suggesting that this glycan structure may act as a binding site for pathogenic bacteria, contributing to the persistence of the infection. nih.gov Some bacteria, like Helicobacter pylori, a causative agent of gastritis and stomach ulcers, produce adhesins that recognize sialic acids, facilitating their colonization of the gastric mucosa. nih.gov

Table 2: Pathogen Recognition of α2,3-Linked Sialic Acids

| Pathogen | Disease | Receptor Specificity | Reference(s) |

| Avian Influenza A Virus | Influenza | Prefers α2,3-linked Neu5Ac | nih.gov |

| MERS-CoV | Middle East Respiratory Syndrome | Preferentially binds α2,3-Neu5Ac | nih.gov |

| Human Parainfluenza Virus (HPIV) | Respiratory Infections | Predominantly binds α2,3-linked Neu5Ac | nih.gov |

| Various Bacteria | Chronic Rhinosinusitis | Upregulated Neu5Acα2,3Gal associated with biofilm formation | nih.gov |

| Helicobacter pylori | Gastritis, Ulcers | Produces adhesins that recognize sialic acids | nih.gov |

Association with Inflammatory and Autoimmune Disorders

Alterations in sialylation patterns, including the expression of this compound, are also implicated in the pathogenesis of inflammatory and autoimmune disorders. The glycan profile on the surface of immune cells and in serum can modulate inflammatory responses.

In a mouse model of autoimmune neuroinflammation, experimental autoimmune encephalomyelitis (EAE), a diet rich in galactose was shown to exacerbate disease symptoms, leading to increased demyelination, oligodendrocyte loss, and neuro-axonal damage. nih.govnih.gov While this study points to the potential role of galactose metabolism in autoimmunity, further research is needed to directly link the this compound structure to the observed pathology.

Inflammation itself can trigger changes in the expression of sialylated glycans. In mice, the induction of inflammation leads to marked changes in the levels of certain serum proteins, known as acute-phase proteins, and alters the sialylation of these glycoproteins. oup.com Specifically, inflammation can increase the expression of α2,3-sialylated glycotopes on several serum glycoproteins. oup.com These changes in sialylation can, in turn, influence the function and clearance of these proteins, potentially contributing to the perpetuation of the inflammatory state. The anti-inflammatory properties of intravenous immunoglobulin (IVIG) therapy, used to treat various autoimmune diseases, are thought to be mediated, in part, by the sialylation status of the IgG antibodies.

Enzymatic Dysregulation in Disease Contexts

The expression of this compound is tightly controlled by the coordinated action of two families of enzymes: sialidases (neuraminidases), which remove sialic acids, and sialyltransferases, which add them. Dysregulation of these enzymes is a common feature in many diseases and directly contributes to the aberrant sialylation patterns observed.

Sialidase Activity Alterations (e.g., Neuraminidase-1 (NEU1))

Neuraminidase-1 (NEU1), a major mammalian sialidase, plays a crucial role in the catabolism of sialoglycoconjugates by cleaving terminal sialic acid residues. nih.govmdpi.com NEU1 is active against both α2,3- and α2,6-linked sialic acids on glycoproteins. nih.govuniprot.orguniprot.orgmybiosource.comuniprot.org Genetic deficiencies in NEU1 lead to sialidosis, a severe lysosomal storage disease characterized by the accumulation of sialylated glycoproteins and oligosaccharides. uniprot.orgmybiosource.com

In the context of cancer, NEU1 has been shown to interact with MUC1, a large, heavily glycosylated protein that is often overexpressed and aberrantly sialylated in carcinomas. nih.gov This interaction can modulate downstream signaling pathways, such as the PI3K-Akt pathway, which is involved in cell growth and survival. nih.gov The activity of NEU1 can therefore influence the malignant phenotype of cancer cells.

Sialyltransferase Activity Changes and Their Biological Consequences

The synthesis of the this compound structure is catalyzed by a family of α2,3-sialyltransferases (ST3Gal). nih.gov To date, six members of the human ST3Gal family have been identified, each with distinct but sometimes overlapping substrate specificities. nih.govnih.gov

Dysregulation of ST3Gal enzyme activity is a frequent event in cancer. As mentioned previously, the upregulation of ST3GAL1 and ST3Gal3 is associated with poor outcomes in prostate, breast, and ovarian cancers. mdpi.commdpi.com In colorectal carcinoma, a drastic reduction in the activity of a specific β1,4-N-acetylgalactosaminyltransferase that acts on a NeuAcα2,3Gal-containing substrate has been observed, leading to the loss of the Sda antigen, a marker of normal colon tissue. aacrjournals.org

The ST3Gal family also plays a role in other physiological and pathological processes. For example, ST3Gal-IV is a key modulator of hemostasis, as it is responsible for the sialylation of von Willebrand factor (VWF) and platelets, thereby preventing their rapid clearance from circulation. nih.gov Deficiency in ST3Gal-IV can lead to a bleeding disorder. nih.gov

Table 3: Key Enzymes in this compound Metabolism and Their Disease Associations

| Enzyme | Family | Function | Disease Association | Reference(s) |

| Neuraminidase-1 (NEU1) | Sialidase | Cleaves α2,3- and α2,6-linked sialic acids | Sialidosis, Cancer | nih.govmdpi.comuniprot.orgmybiosource.comuniprot.orgnih.gov |

| ST3Gal1 | Sialyltransferase | Synthesizes α2,3-sialylated O-glycans | Cancer, Autoimmunity | mdpi.comnih.govuniprot.org |

| ST3Gal-IV | Sialyltransferase | Sialylates glycoproteins and glycolipids | Bleeding disorders | nih.gov |

Metabolic Disorders Affecting Galactose and Sialic Acid Pathways (e.g., Galactosemia, GNE Myopathy)

The structural integrity and functional capacity of the trisaccharide this compound are intrinsically linked to the proper functioning of the galactose and sialic acid metabolic pathways. Consequently, inherited metabolic disorders that disrupt these pathways can significantly alter the expression and availability of this crucial compound, leading to a cascade of pathophysiological consequences.

Galactosemia

Classic galactosemia is an autosomal recessive disorder caused by a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT), a key component of the Leloir pathway which converts galactose to glucose. This enzymatic block leads to the systemic accumulation of galactose and its metabolites, such as galactose-1-phosphate and galactitol. Infants with classic galactosemia typically present with symptoms shortly after birth upon ingestion of lactose-containing milk, exhibiting feeding difficulties, lethargy, and severe liver damage.

The primary dietary source of galactose is the disaccharide lactose (B1674315), which is hydrolyzed into glucose and galactose. In healthy individuals, UDP-galactose, a product of the Leloir pathway, serves as the activated donor for glycosylation reactions, including the formation of glycoproteins and glycolipids. However, in galactosemia, the impaired conversion of galactose leads to a "starvation in the midst of plenty." While galactose levels are high, the production of UDP-galactose is compromised, thereby limiting its availability for crucial glycosylation processes. This directly impacts the synthesis of glycans containing galactose, including the terminal sialylated galactose structure of this compound. The resulting hypoglycosylation is believed to contribute to the long-term complications seen in treated galactosemia patients, such as cognitive and motor deficits and ovarian dysfunction in females.

GNE Myopathy

GNE myopathy, also known as Hereditary Inclusion Body Myositis, is a rare, adult-onset inherited muscle disease. It is caused by mutations in the GNE gene, which encodes the bifunctional enzyme UDP-N-acetylglucosamine (GlcNAc) 2-epimerase/N-acetylmannosamine (ManNAc) kinase. This enzyme performs the first two critical steps in the biosynthesis of sialic acid (N-acetylneuraminic acid, Neu5Ac).

A deficiency in GNE enzyme activity leads to a systemic reduction in sialic acid production. Since sialic acid is the terminal sugar moiety of this compound, its reduced availability directly impairs the synthesis of this trisaccharide. The pathology of GNE myopathy is thought to be directly related to the hyposialylation of various glycoproteins and glycolipids, particularly in skeletal muscle. Research has focused on sialic acid supplementation as a potential therapy to bypass the enzymatic defect. Studies have shown that patients with GNE myopathy have a higher proportion of unsialylated to sialylated O-glycans in their plasma compared to healthy controls, providing a potential biomarker for the disease.

Table 1: Overview of Metabolic Disorders Affecting this compound Synthesis

| Disorder | Affected Gene | Deficient Enzyme/Process | Impact on this compound | Key Clinical Manifestations |

|---|---|---|---|---|

| Classic Galactosemia | GALT | Galactose-1-phosphate uridylyltransferase | Impaired synthesis due to reduced availability of UDP-galactose. | Neonatal jaundice, liver failure, sepsis, long-term cognitive and motor deficits. |

| GNE Myopathy | GNE | UDP-GlcNAc 2-epimerase/ManNAc kinase | Impaired synthesis due to reduced production of sialic acid. | Progressive muscle weakness and atrophy, typically sparing the quadriceps. |

Glycosylation Changes in Neurodegenerative Conditions

Glycosylation is a fundamental post-translational modification essential for the proper function of the central nervous system, influencing everything from protein folding to cell-cell recognition. Growing evidence indicates that alterations in glycosylation patterns, particularly changes in sialylation and galactosylation, are a significant feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. These changes can directly affect the abundance and function of glycans like this compound.

Alzheimer's Disease (AD)

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Numerous studies have revealed significant alterations in the glycan profiles of AD patients. A decrease in protein sialylation, due to reduced activity of sialyltransferases, has been observed in both serum and postmortem brain samples of individuals with AD.

Specifically, key proteins involved in AD pathogenesis, such as the Amyloid Precursor Protein (APP) and the beta-secretase 1 (BACE1) enzyme, are themselves glycoproteins. Changes in their glycosylation status can affect their processing and function. For instance, altered N-glycosylation of APP can impact its cleavage and the subsequent production of Aβ peptides. Similarly, the glycosylation of BACE1 can influence its enzymatic activity and stability, thereby modulating Aβ generation. Given that this compound is a common terminal structure on such glycoproteins, a general decrease in sialylation would inherently reduce its presence, potentially altering protein function and contributing to the disease process. Furthermore, transcriptomic analyses of AD brains have shown altered expression of genes involved in galactosylation and complex N-glycan formation, such as B4GALT1, which further points to a disruption in the synthesis of galactose-containing glycans.

Parkinson's Disease (PD)

Parkinson's disease, a progressive movement disorder, is primarily associated with the loss of dopaminergic neurons in the substantia nigra and the presence of Lewy bodies containing aggregated α-synuclein. Like in AD, changes in glycosylation are emerging as an important aspect of PD pathology.

Future Directions and Emerging Research Avenues

Development of Targeted Modulators for 3-O-(N-Acetylneuraminyl)galactose Interactions